Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Selective hydrogenation of amides and imides over heterogeneous Pt-based catalysts†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01274C
The hydrogenation of amides is an important but highly challenging reaction, which usually is applied under drastic conditions (temperature >160 °C). Here, we report a heterogeneous Pt–MoOx/TiO2 catalyst for amide and imide hydrogenation under milder conditions. The catalytic reactivity is proposed to originate from the synergistic effect between surface active species. Pt promotes formation of partially reduced MoOx that is responsible for CO activation, and MoOx-modified Pt can more efficiently generate surface species from gas-phase H2. This catalyst system enables the selective hydrogenation of several 2° and 3° amides as well as imides.
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Harnessing the catalytic plasticity of the ent-kaurene synthase from Bradyrhizobium japonicum to produce the ent-rosane and ent-pimarane scaffolds†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00115F
The ent-kaurene synthase catalyses the formation of ent-kaurene through a multistep cyclization process, which is an essential step in the biosynthesis of many bioactive natural products. Channeling the key carbocation intermediates through different reaction pathways offers access to different diterpene scaffolds. Herein, we report that the F72Y mutation of the ent-kaurene synthase from Bradyrhizobium japonicum leads to the formation of tricyclic ent-rosa-5(10),15-diene and ent-pimara-8,15-diene as well as tetracyclic ent-kaurene. The combined computational and experimental studies suggest that Tyr72 serves as a general base for reshaping the catalytic function. This finding provides a promiscuous synthase for further engineering to improve its activity and selectivity, which can be used in the heterologous synthesis of ent-rosane and ent-pimarane diterpenoids.
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Defect-engineered Zr-MOFs with enhanced O2 adsorption and activation for photocatalytic H2O2 synthesis†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01396K
Defect engineering has recently received much attention as an effective approach for improving photocatalytic performances. Herein, UiO-66-NH2 with missing ligand defects (DUiO-66-NH2) wrapped by ZnIn2S4 was investigated for photocatalytic H2O2 production under visible light. The defects in DUiO-66-NH2 enable efficient charge separation and O2 capture, which are the key factors in accelerating H2O2 production. Specifically, the O2 adsorption capacity over ZnIn2S4/DUiO-66-NH2 was improved by a factor of 3.1 as compared to its counterpart without defects. As a result, in ambient air and pure water without any sacrificial agents, the H2O2 yield of ZnIn2S4/DUiO-66-NH2 was 340 μmol L−1, which was significantly higher than that of ZnIn2S4/UiO-66-NH2 (150 μmol L−1). The main H2O2 formation pathway over ZnIn2S4/DUiO-66-NH2 is an indirect oxygen reduction reaction with ·O2− as the intermediate, and the defects in UiO-66-NH2 could act as active sites to adsorb and activate O2 to produce ·O2−. However, the H2O2 generation over ZnIn2S4/UiO-66-NH2 undergoes both indirect and direct oxygen reduction reactions. This work could provide new insights and inspire further research into defect engineering of MOFs and photocatalytic H2O2 synthesis.
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Controlling dual-positively charged pyrazolium ionic liquids for efficient catalytic conversion of CO2 into carbonates under mild conditions†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01376F
To address the ongoing rise in carbon dioxide (CO2) emissions, CO2 utilization presents a promising approach due to its ability to convert CO2 into valuable industrial products and enable carbon recycling. For this reason, a high-quality catalyst is required to ensure the effective activation and conversion of CO2. In this study, a series of dicationic pyrazolium ionic liquids (DPzILs) were first synthesized via a one-step process and employed as catalysts in the cycloaddition reaction of CO2 and epoxides, yielding cyclic carbonates. Among the synthesized DPzILs, [DMPz-6]I2 exhibited outstanding catalytic performance on diluted CO2 from simulated flue gas (60% CO2 in N2), achieving 94.1% PC yield and 100% selectivity under reaction conditions (100 °C and 10 bar CO2 pressure) without metal, co-catalyst, or solvent. The study investigated the effects of DPzILs structures, catalyst dosage, CO2 pressure, reaction temperature, and reaction time on the production of cyclic carbonates. Furthermore, [DMPz-6]I2 could be efficiently recovered and reused seven times without significant degradation of catalytic activity. It demonstrated significant adaptability to various epoxides. Structure–activity studies indicated that PO activation is synergistically facilitated by the presence of C3/C5 hydrogen from dual-pyrazolium cation rings tethered by alkyl chain lengths and a paired halide anion (I−/Br−/Cl−) in DPzILs. Finally, the reaction mechanism was investigated using FT-IR, 1H NMR, and DFT calculations.
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Direct thioether metathesis enabled by in situ formed Pd nanocluster catalysts†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01563G
Thioether metathesis has been noted as a complementary thioether synthesis methodology with cross-coupling reactions, which can be applied to late-stage diversification. However, despite its utility, versatile direct C–S/C–S cross-metathesis of thioethers has not been previously reported. Herein, direct catalytic metathesis of various thioethers was enabled by Pd acetate and tricyclohexylphosphine precursors with no additives, affording unsymmetrical thioethers. Detailed characterization and control experiments confirmed that Pd(0) nanocluster homogeneous catalysts formed in situ are the actual active species enabling this versatile direct transformation. This work will pave the way for novel organic molecular transformations driven by metal nanocluster catalysts.
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The NO reduction by CO over NiOx/CeO2 catalysts with a fixed Ni surface density: pretreatment effects on the catalyst structure and catalytic activity†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01103H
NiOx/CeO2 catalysts have shown promising results in various catalytic reactions, including the NO reduction by CO. In this study, we investigated the effect of oxidation and reduction treatments on the NO reduction by CO over pretreated NiOx/CeO2 catalysts. A series of oxidized and reduced supported NiOx catalysts were synthesized in two steps: (1) the pretreatment of CeO2 supports at different temperatures (400, 500, and 700 °C) under oxidizing and reducing conditions and (2) the synthesis of NiOx/CeO2 catalysts by an incipient wetness impregnation method (IWI) with a fixed surface density of 5.3 Ni per nm2 under specific conditions (oxidation/reduction) applied during the CeO2 treatment. The prepared catalysts were characterized via BET, ICP/OES, Raman, XPS, and XRD to understand their physicochemical properties. The results showed that as the pretreatment temperature increased, the physicochemical properties of NiOx/CeO2 catalysts were changed: a decreased specific surface area (SSA), decreased oxygen vacancy/defect sites, and an increased crystallite size. The oxidized NiOx/CeO2 catalyst at a lower pretreatment temperature displayed a better catalytic activity, indicating that the physicochemical properties of the catalysts were key factors in enhancing the catalytic activity. To understand the intermediate species and reaction mechanism during the NO reduction by CO, an in situ DRIFTS study was performed and a possible reaction mechanism was also discussed.
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Towards catalytic redox-active iridium polypyridyl complex by in situ photosubstitution†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00942D
In this study, we show that the hydrodehalogenation of reductively inert aryl halides is facilitated by the heteroleptic Ir(III) complex [Ir(dF(CF3)ppy)2(dtbbpy)]+ (1) in the presence of N-(tert-butoxycarbonyl)-proline and cesium carbonate under irradiation with blue light. We observed in situ modification of 1 to yield intact (Ir-int) and degraded (Ir-deg) complexes. Ir-int complexes are formed through the functionalization of both the C^N and N^N ligands with α-amino radicals, formed via single-electron-oxidation of cesium carboxylate salt (N-Boc-Pro-OCs) derived from N-(tert-butoxycarbonyl)-proline by the photoexcited Ir complex. In this functionalization, electron-withdrawing fluorine atoms on the dF(CF3)ppy ligands are substituted. The destabilization of the HOMO of the structurally modified Ir-int results in a bathochromic shift of both the excited triplet state absorption and phosphorescence bands when compared to pristine 1. In the presence of excess N-Boc-Pro-OCs, the free Ir-int undergo rapid quenching via excited-state charge-transfer complex formation. The Ir-int˙−, after radical ion separation, are responsible for the hydrodehalogenation reaction of aryl halides.
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A graphitic carbon nitride photocatalyst with a benzene-ring-modified isotype heterojunction for visible-light-driven hydrogen production†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01461D
Semiconductor-based photocatalysts show promise for generating H2 through water splitting. In particular, graphitic carbon nitride (g-C3N4) has drawn attention owing to its narrow bandgap and noteworthy optical, structural, and physicochemical attributes. However, pristine g-C3N4 allows rapid charge-carrier recombination, which impedes its photocatalytic performance. Therefore, isotype heterojunction formation and aromatic ring incorporation—strategies that have thus far been implemented separately—were combined in this study to enhance the charge-carrier separation and photocatalytic hydrogen-generating activity of g-C3N4. Essentially, g-C3N4-based photocatalysts with various urea/thiourea/N-phenylthiourea ratios (denoted as UTPh) were synthesized and incorporated with benzene rings and characterized using various techniques. The isotype heterojunction formation and aromatic ring insertion were found to significantly improve the morphology, bandgap, charge-carrier separating tendency, and ultimately, the hydrogen production rate of g-C3N4 under visible-light irradiation. The optimal UTPh specimen exhibited a photocatalytic hydrogen production rate that was 6.1 and 20 times higher than those of urea- and thiourea-based g-C3N4, respectively, and the hydrogen generation rate almost doubled in the presence of K2HPO4. The efficiency and durability of the modified photocatalyst were validated by stability and reusability tests. Density functional theory calculations provided insights into the electronic structural changes and corroborated the experimental findings. The modifications to the energy band structure induced by the isotype heterojunction formation and aromatic ring substitution likely increased the light absorption, charge-carrier separating behavior, and overall photocatalytic activity of g-C3N4. This study on modified g-C3N4 photocatalysts offers valuable insights that advance sustainable hydrogen production and mitigate energy-related and environmental challenges.
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Single-atom iron doped BiOCl atomic layers to promote efficient CO2 electroreduction towards formate†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01523H
The electrocatalytic CO2 reduction reaction to valuable fuels is a promising strategy to simultaneously tackle the crises of fossil fuel shortage and carbon emission. Herein, a single-Fe-atom was introduced into the BiOCl catalyst by a facile hydrolysis method, which exhibited a greatly enhanced catalytic performance in the electrochemical CO2RR to formate, exceeding 90% hydrogenation selectivity and maintaining above 90% activity for 10 hours.
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Tuning interfaces between Cu and oxide via atomic layer deposition method for CO2 hydrogenation to methanol†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01221B
Tailoring the metal–oxide interface by atomic layer deposition (ALD) is a promising strategy to modulate active sites for methanol synthesis from CO2 hydrogenation. Herein, specific Cu/ZnOx/CeO2 interfaces are constructed by controlling the deposition sequence and amount of ZnO in Cu–Zn–Ce oxide catalysts via the ALD method. In-depth characterizations demonstrate that Cu+–Zn0–Ce4+ structure is the active site for methanol synthesis from CO2 hydrogenation. This strategy provides a viable way to tune the metal–oxide interface to develop catalysts and favors precise understanding of the catalytic–structure activity relationship of the Cu species in the process of CO2 conversion to methanol.
Detail
ZnFe2O4 nanosheet array: a highly efficient electrocatalyst for ambient ammonia production via nitrite reduction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01176C
Electrocatalytic reduction of nitrite (NO2−) offers an eco-friendly and sustainable strategy for synthesizing valuable ammonia (NH3) while simultaneously removing NO2−. Nevertheless, the complexity of the six-electron transfer reaction involved can hamper NH3 production and faradaic efficiency (FE), necessitating the quest for high-performance electrocatalysts. In this study, we introduce ZnFe2O4 nanosheet arrays on nickel foam (ZnFe2O4/NF) as an efficient electrocatalyst for the reduction of NO2− to NH3. ZnFe2O4/NF demonstrates an impressive NH3 yield of 588.58 μmol h−1 cm−2 and a remarkable FE of 95.7% at −0.6 V in 0.1 M NaOH containing 0.1 M NO2−. Furthermore, it exhibits robust stability and durability throughout extended electrolysis and continuous cycling tests.
Detail
Harboring organocatalysts in a star-shaped block copolymer for micellar catalysis and emulsion catalysis†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01110K
Performing organocatalysis in an aqueous environment holds great promise to mimic enzyme catalysis for its simpler preparation and modification, but also confronts considerable challenges due to the adverse effects and solubility issues caused by excess water. To meet this challenge, we report here an elegant strategy by incorporating adamantane-modified proline (Ad-pro) into a star-shaped polymer with an inherently self-folded hydrophobic center. The catalyst–polymer complex not only self-assembles into micelles in water for an asymmetric aldol reaction with high reactivity and selectivity but also stabilizes an emulsion in the biphasic system for promoting the substrates' solubility and achieving good conversion (up to 97.5%) and excellent stereoselectivity (up to 99.7%) simultaneously. This work demonstrates the application of multi-dimensional self-assembly systems for asymmetric organocatalysis, showcasing its huge potential in mimicking and coupling enzyme catalysis for advanced synthetic purposes in precision chemistry.
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Strategies for the proton-coupled multi-electron reduction of CO2 on single-atom catalysts
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01305G
Catalytic reduction of CO2 to high value-added chemicals is an important approach for tackling the rising CO2 concentration in the atmosphere. Recently, a range of heterogeneous and potentially low-cost single-atom catalysts (SACs) have emerged as promising candidates for the reduction of CO2. However, in comparison to conventional metal nanoparticle catalysts, SACs have long faced challenges in reactions involving multiple reactants and multiple reaction steps due to the limitation of isolated metal sites. This review presents the most recent research advances on the development of single-atom catalysis for deep reduction of CO2. Based on the approaches proposed for proton-coupled multi-electron transfer, detailed introductions and summaries were classified into three categories: 1) strengthen the metal–support interaction to achieve a synergistic catalysis; 2) rational design and regulation of the coordination environment of isolated metal atoms; 3) development of SACs with multi-atom active sites. Finally, the main challenges and future research directions in the field of SACs for CO2 reduction are proposed.
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Palladium-based nanocatalysts for NH3 synthesis through nitrate electroreduction: nanocomposites, alloys, and atomically precise nanoclusters
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01441J
The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously. Pd-based nanocatalysts have been attracting increasing attention thanks to their high activity, excellent stability, and potential practical applications. This review first introduces the fundamentals of the NO3RR and explains the unique advantages of using Pd-based nanocatalysts for the NO3RR. Then, it summarizes the recent progress regarding nitrate electroreduction catalyzed by Pd-based nanocatalysts, including Pd nanomaterials, Pd-based composites, Pd alloys, and atomically precise Pd-based nanoclusters. Finally, the major challenges and future perspectives are proposed.
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2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01190A
Aminoalcohols are an easily available, highly diverse, and inexpensive class of ligands with numerous applications in biological and technological contexts of metal–ligand mediated processes. Among them, 2-pyridonates exhibit especially intriguing stereoelectronic features that have enabled a versatile coordination chemistry. Learning from the natural role model of [Fe]-hydrogenase, 3d-transition metal complexes with pyridonate ligands have recently been developed for powerful catalytic transformations. This review illustrates the general properties of pyridonate ligands and their key roles in 3d transition metal catalysts.
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Recent advancements in CeO2-enabled liquid acid/base catalysis
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01294H
Acid/base catalysis plays a pivotal role in the synthesis of versatile chemicals, in which acidic/basic molecules are widely employed as highly effective catalysts. However, challenges associated with the recyclability of these homogeneous catalysts and the complexity of purification procedures impose limitations on their practical applications. Heterogeneous solid catalysts are emerging as viable alternatives to traditional acid/base catalysts. Among these, ceria (CeO2), with the coexistence of surface acidic and basic sites, has demonstrated significant potential for acid/base catalysis. Herein, the present review provides a comprehensive overview of fundamental acid/base reactions catalyzed by CeO2, including the dehydration and hydrolysis processes, the transformation of CO2 to dimethyl carbonate (DMC), the hydrogenation of unsaturated groups, etc. In particular, the reaction mechanism is discussed in conjunction with an analysis of the acidic/basic sites on CeO2. Additionally, various strategies to modulate the acid/base properties are outlined on CeO2-based catalysts, with which the enhanced catalytic activity and selectivity are realized.
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Biotemplated heterostructure materials: opportunities for the elaboration of new photocatalysts and selective-oxidation catalysts
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01290E
Natural biological materials display a large number of sophisticated nanostructures that are difficult to acquire even using the most technologically advanced synthetic methodologies. Since the hierarchical porosity and structure of a catalyst including photocatalysts are becoming increasingly important in the design of catalysts, the potential of biological components of nanoscale dimension for the synthesis of catalysts with novel types of heterostructure and improved activities is being actively explored. This review summarizes the recent advances in the synthesis of nano/microstructures using biotemplates obtained from various types of plants such as Hydrilla, cyanobacteria, reeds (Phragmites communis), leaves, tobacco, and rubber latex. In addition, the applications of synthesized materials in photocatalytic hydrogen production, photocatalytic reduction of Cr(VI), photodegradation of organic pollutants, and catalytic selective oxidation of tetralin, limonene, and cyclohexane have been highlighted. The key issues to improve the catalytic efficiency during the biotemplating procedure are discussed. More importantly, outlooks towards these emerging synthetic approaches have been presented from the perspective of practical application and future challenges are proposed.
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90006E
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90005G
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90002B
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8526
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 CHEMISTRY, PHYSICAL 物理化学3区 Not Not
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6.10 63 Science Citation Index Expanded Not
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